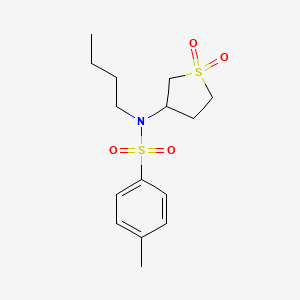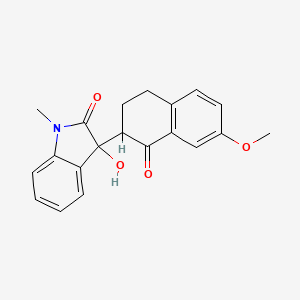![molecular formula C22H16Cl2N2O3 B5230976 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune system. This activation leads to the production of cytokines, which help to activate immune cells such as T cells and natural killer cells. These immune cells then target and destroy cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha and interleukin-6. It has also been shown to increase the number of immune cells such as T cells and natural killer cells. In addition, 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow down tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is that it has been shown to be effective in a wide range of cancer types. It has also been shown to be effective in combination with other cancer treatments such as chemotherapy and radiation therapy. However, one limitation of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is that it has been shown to have some toxicity in animal studies. This toxicity can limit the dose that can be used in humans.
Direcciones Futuras
There are several future directions for 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide research. One direction is to explore the use of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer treatments. Another direction is to explore the use of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with immunotherapy, which is a type of cancer treatment that uses the immune system to target cancer cells. Finally, there is a need for further research into the toxicity of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in humans, as well as the optimal dose and treatment regimen.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps. The first step is the reaction between 5-methyl-2-aminobenzoxazole and 3-bromoanisole, which yields 3-(5-methyl-1,3-benzoxazol-2-yl)anisole. The second step is the reaction between 3-(5-methyl-1,3-benzoxazol-2-yl)anisole and 3,5-dichlorobenzoyl chloride, which yields 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. The overall yield of this synthesis method is around 10%.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. 3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide works by inducing the production of cytokines, which are proteins that help to activate the immune system. This activation of the immune system leads to the destruction of cancer cells.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-12-6-7-19-18(8-12)26-22(29-19)13-4-3-5-15(9-13)25-21(27)14-10-16(23)20(28-2)17(24)11-14/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZITWFQMBZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5230901.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)
![2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5230921.png)
![11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5230926.png)

![2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5230932.png)
![N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)

![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)